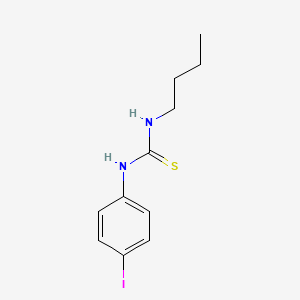

Thiourea, N-butyl-N'-(4-iodophenyl)-

Description

Overview of Thiourea (B124793) Derivatives as Versatile Organic Scaffolds

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea. Its derivatives, formed by substituting one or more hydrogen atoms on its amino groups with other organic moieties, represent a class of compounds with immense utility. The thiourea functional group, characterized by its C=S double bond and associated nitrogen atoms, can act as a potent hydrogen bond donor and acceptor, a property that is crucial for its interaction with biological targets. mdpi.com

Academic Significance of N-substituted Thioureas in Chemical Sciences

The academic and industrial interest in thiourea derivatives is largely centered on N-substituted and N,N'-disubstituted analogues, where the substituent groups (R and R') play a critical role in determining the molecule's physicochemical properties and biological function. The nature of these substituents—whether they are alkyl, aryl, acyl, or heterocyclic groups—modulates the compound's lipophilicity, electronic distribution, and steric profile.

The synthesis of these derivatives is typically straightforward, often involving the reaction of an appropriate isothiocyanate with an amine, which allows for the creation of large, diverse libraries of compounds for screening. nih.govmdpi.com Research has consistently shown that modifications to the N-substituents can lead to significant changes in activity. For instance, N-acyl thioureas have been investigated for their coordination chemistry and as precursors for important heterocyclic scaffolds. nih.govrsc.org Similarly, studies on N-phenylthiourea derivatives have demonstrated their potential as antimicrobial agents and their ability to inhibit bacterial adhesion. ijcrt.org The structure-activity relationship (SAR) studies of N-substituted thioureas are a major focus, aiming to correlate specific structural features with biological outcomes, such as antiviral or anticancer activity. jppres.comnih.gov

Scope and Research Focus on Thiourea, N-butyl-N'-(4-iodophenyl)-, and Analogues

While extensive literature exists on the broader family of thiourea derivatives, specific research on Thiourea, N-butyl-N'-(4-iodophenyl)- is less prevalent. However, by examining its structural analogues, we can delineate a clear scope and research focus for this compound. The molecule features an N-butyl group (an alkyl chain) and an N'-(4-iodophenyl) group (a halogenated aromatic ring). This combination suggests a research focus centered on the interplay between lipophilicity, conferred by the butyl group, and the electronic and steric effects of the iodine atom on the phenyl ring.

Research on analogous N-alkyl-N'-halogenophenylthioureas has explored a variety of potential applications. For example, studies have investigated their cytokinin-like activity, indicating a potential role in agriculture as plant growth regulators. nih.gov The presence of a halogen on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenated thiourea derivatives have been studied for their antioxidant and antimicrobial properties. mdpi.com Specifically, iodinated phenyl groups can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

The likely research trajectory for Thiourea, N-butyl-N'-(4-iodophenyl)- and its analogues would involve:

Synthesis and Characterization: Development of efficient synthetic routes and full characterization using modern spectroscopic techniques.

Biological Screening: Evaluation against a panel of biological targets, drawing inspiration from activities observed in similar compounds. This could include screening for anticancer, antimicrobial, antihypertensive, or enzyme inhibitory activities. jppres.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the alkyl chain (e.g., varying its length from butyl to other alkyl groups) and the halogen on the phenyl ring (e.g., replacing iodine with bromine or chlorine) to understand how these changes impact biological efficacy. nih.gov

Computational and Mechanistic Studies: Employing molecular docking and other computational tools to predict and rationalize the interaction of these compounds with biological targets, such as specific enzymes or receptors. jppres.com

The table below summarizes research findings on compounds analogous to Thiourea, N-butyl-N'-(4-iodophenyl)- , highlighting the potential areas of investigation for this specific molecule.

| Compound Class/Analogue | Research Focus/Activity | Reference |

| N-alkyl-N'-halogenophenylthioureas | Synthesis, structure, and cytokinin-like activity for plant growth regulation. | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Investigated as a potential anticancer candidate for breast and cervical cancers. | jppres.com |

| N-(alkyl/alkenyl/aryl)-N-heterocyclic thioureas | Synthesized and evaluated as potential antihypertensive agents. | nih.gov |

| 1-(chlorophenyl)-3-phenylthiourea derivatives | Tested for anti-cholinesterase activity and as mercury sensors. | nih.gov |

| N-(3-iodophenyl)-N'-phenyl-thiourea | Noted for potential applications in medicinal chemistry and organic synthesis due to its unique reactivity. | smolecule.com |

This focused approach, building upon the wealth of knowledge from related thiourea derivatives, will be crucial in unlocking the full potential of Thiourea, N-butyl-N'-(4-iodophenyl)- in contemporary chemical research.

Structure

3D Structure

Properties

CAS No. |

53305-97-8 |

|---|---|

Molecular Formula |

C11H15IN2S |

Molecular Weight |

334.22 g/mol |

IUPAC Name |

1-butyl-3-(4-iodophenyl)thiourea |

InChI |

InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |

InChI Key |

VMYJSCGKMYJDLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NC1=CC=C(C=C1)I |

Origin of Product |

United States |

Coordination Chemistry of Thiourea, N Butyl N 4 Iodophenyl , and Its Metal Complexes

Ligand Design and Coordination Modes of N,N'-Disubstituted Thioureas

N,N'-disubstituted thioureas are versatile ligands in coordination chemistry due to the presence of multiple donor atoms—sulfur and two nitrogen atoms. chemrevlett.com This allows for several potential binding modes to a metal center. The specific coordination behavior is heavily influenced by the nature of the substituent groups attached to the nitrogen atoms. waikato.ac.nz

The most common coordination mode for neutral thiourea (B124793) ligands is monodentate, where the ligand binds to the metal center exclusively through the soft sulfur atom. uobasrah.edu.iq This is attributed to the sulfur atom being the most accessible and nucleophilic site in the molecule. In complexes of N,N'-disubstituted thioureas with various transition metals, this S-coordination is frequently observed. For instance, studies on palladium(II) complexes with N,N'-dimethylthiourea and tetramethylthiourea (B1220291) show coordination occurring solely through the sulfur atom, leading to a square-planar geometry around the Pd(II) center. researchgate.netresearchgate.net Similarly, Ru(II)(η⁶-p-cymene) complexes with monodentate aroyl/acyl thiourea ligands coordinate through the sulfur atom, resulting in a classic "three-legged piano-stool" geometry. nih.gov This mode of coordination is favored as it minimizes steric hindrance and is electronically favorable for many soft metal ions.

Under certain conditions, particularly upon deprotonation of one of the N-H groups, N,N'-disubstituted thioureas can act as bidentate ligands, coordinating through both a nitrogen and the sulfur atom to form a chelate ring. mdpi.com This N,S-bidentate coordination is common in complexes where the ligand acts as a monoanion. For example, in the presence of a base, thiourea derivatives can coordinate to Pd(II) and Pt(II) ions via both sulfur and nitrogen atoms. mdpi.com This chelation forms a stable four-membered metallocycle. waikato.ac.nz Studies on ruthenium complexes have also shown that aroyl/acylthiourea ligands can coordinate in a bidentate N,S fashion. researchgate.net

The electronic and steric properties of the substituents on the nitrogen atoms play a crucial role in determining the coordination mode, geometry, and stability of the resulting metal complexes.

Electronic Effects: Electron-withdrawing groups, such as acyl or sulfonyl groups, can significantly alter the electronic distribution within the thiourea moiety. Acylthioureas, for instance, often favor bidentate coordination through the sulfur and the acyl oxygen atom (O,S-coordination), forming a stable six-membered ring. nih.gov This contrasts with the typical S,N-coordination. For N-butyl-N'-(4-iodophenyl)thiourea, the butyl group is electron-donating, while the 4-iodophenyl group is weakly electron-withdrawing. This electronic asymmetry can influence the acidity of the N-H protons and the nucleophilicity of the donor atoms.

Steric Effects: The size of the substituent groups can sterically hinder certain coordination modes. Bulky substituents on the nitrogen atoms may prevent the close approach required for bidentate N,S chelation, thus favoring monodentate S-coordination. The butyl and 4-iodophenyl groups in the target ligand present moderate steric bulk, which would likely influence the preferred coordination geometry and the stability of the resulting complex. For example, in piano-stool organometallic complexes, steric factors can influence isomerization and the resulting coordination modes. waikato.ac.nz

Synthesis and Characterization of Metal Complexes with Thiourea, N-butyl-N'-(4-iodophenyl)-, and Analogues

The synthesis of metal complexes with N,N'-disubstituted thioureas typically involves the reaction of the thiourea ligand with a suitable metal salt or precursor in an appropriate solvent.

N,N'-disubstituted thiourea ligands have been successfully complexed with a variety of d⁶ and d⁸ transition metals.

Palladium(II) and Platinum(II): The synthesis of Pd(II) and Pt(II) complexes is often achieved by reacting the thiourea derivative with potassium tetrachloropalladate(II) (K₂[PdCl₄]) or potassium tetrachloroplatinate(II) (K₂[PtCl₄]). researchgate.netmdpi.com Depending on the reaction conditions and the specific ligand, both monodentate (S-bound) and bidentate (N,S- or O,S-bound) complexes can be formed. researchgate.net For example, N-benzoyl-N'-aryl thiourea derivatives act as monodentate ligands towards Pt(II) but as bidentate ligands for Pd(II). researchgate.net

Ruthenium(II): Ruthenium(II) complexes, particularly those with a "piano-stool" geometry, are commonly synthesized from dimeric precursors like [RuCl₂(p-cymene)]₂. rsc.org The reaction with a thiourea ligand cleaves the chloride bridges to form mononuclear complexes. nih.gov For example, five new complexes with the general formula [Ru(L)(PP)(bipy)]PF₆ (where L = N,N'-dimethyl-N-Acyl thiourea) were synthesized and characterized. nih.gov

Gold(I) and Gold(III): Gold complexes with thiourea ligands are also well-known. For instance, gold(I) complexes can be prepared by reacting a thiourea ligand bearing a phosphine (B1218219) group with [AuCl(tht)] (tht = tetrahydrothiophene). nih.gov

The general synthetic approach involves dissolving the metal precursor and the thiourea ligand, often in a 1:1 or 1:2 metal-to-ligand molar ratio, in a solvent like methanol, ethanol, or dichloromethane (B109758) and stirring the mixture for several hours. nih.govnih.gov

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. Upon coordination through the sulfur atom, a shift in the ν(C=S) stretching frequency is observed, typically to a lower wavenumber. mdpi.com The ν(N-H) stretching frequency can also provide information; a shift to lower energy may suggest N-H involvement in hydrogen bonding or coordination. nih.gov

| Compound/Complex Type | ν(C=S) (cm⁻¹) | ν(N-H) (cm⁻¹) | Coordination Mode |

| Free N,N'-disubstituted thiourea | ~710 | ~3170 | - |

| [PdCl₂(Thiourea)₂] | ~670-700 | ~3170-3340 | Monodentate (S) |

| [Pt(Thiourea)₄]Cl₂ | Shifted lower | Shifted lower | Monodentate (S) |

| [Ru(η⁶-p-cymene)Cl(L-N,S)] | - | Disappears/Shifts | Bidentate (N,S) |

| Data compiled from analogous systems reported in the literature. mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. In ¹H NMR, the signal for the N-H proton often shifts downfield upon sulfur coordination, indicating a change in the electronic environment. researchgate.net In ¹³C NMR, coordination through sulfur typically leads to an upfield or downfield shift of the C=S carbon signal, reflecting the decreased electron density on the thiocarbonyl carbon. researchgate.netmdpi.com For complexes containing phosphorus ligands, ³¹P NMR is also a crucial characterization tool. nih.gov

| Nucleus | Free Ligand (Analogues) | S-Coordinated Complex (Analogues) |

| ¹H NMR δ(N-H) | ~8.0-12.0 ppm | Downfield shift |

| ¹³C NMR δ(C=S) | ~180 ppm | Upfield or Downfield shift (~6 ppm) |

| Chemical shifts are approximate and based on data for analogous N-aryl and N-acyl thiourea systems. researchgate.netmdpi.commdpi.com |

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and composition of the synthesized complexes. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govrsc.org It has been used to confirm square-planar geometries for Pd(II) and Pt(II) complexes and distorted tetrahedral or trigonal planar geometries for Cu(I) complexes with N,N'-disubstituted thioureas. researchgate.netrsc.orgacademie-sciences.frmdpi.com

Structural Analysis of Coordination Compounds

The solid-state structures of coordination compounds derived from thiourea ligands, including N-alkyl-N'-aryl derivatives analogous to N-butyl-N'-(4-iodophenyl)thiourea, have been extensively investigated to understand their molecular geometries, bonding characteristics, and supramolecular assemblies. X-ray crystallography has been a pivotal technique in elucidating the precise three-dimensional arrangements of atoms within these metal complexes.

Crystal Structure Determination and Conformational Studies

The determination of crystal structures for metal complexes of N,N'-disubstituted thioureas has revealed a variety of coordination modes and molecular conformations. Typically, these ligands coordinate to metal ions through the sulfur atom of the thiocarbonyl group, acting as monodentate ligands. However, in some instances, particularly with acylthiourea derivatives, bidentate coordination involving the sulfur and a carbonyl oxygen atom can occur, leading to the formation of chelate rings. nih.govmdpi.com

For N-alkyl-N'-arylthiourea complexes, the coordination geometry around the central metal ion is influenced by factors such as the nature of the metal, its oxidation state, the stoichiometry of the complex, and the steric and electronic properties of the substituents on the thiourea backbone. rsc.orgnih.gov Common geometries observed for divalent transition metal ions include tetrahedral and square planar arrangements. rsc.orgnih.gov For example, Cu(I) and Zn(II) complexes with N,N'-substituted thioureas often exhibit a distorted tetrahedral geometry, while Ni(II) and some Cu(II) complexes can adopt a square planar geometry. rsc.orgnih.gov

Table 1: Representative Coordination Geometries in N,N'-Disubstituted Thiourea Metal Complexes

| Metal Ion | Coordination Number | Geometry | Representative Ligand System |

|---|---|---|---|

| Cu(I) | 4 | Distorted Tetrahedral | N,N'-dialkyl-N'-benzoylthiourea |

| Zn(II) | 4 | Distorted Tetrahedral | N,N'-disubstituted thioureas |

| Ni(II) | 4 | Square Planar | N,N'-dialkyl-N'-benzoylthiourea |

| Cu(II) | 4 | Square Planar | N,N'-disubstituted thioureas |

| Pt(II) | 4 | Square Planar | N,N-disubstituted-4-chlorobenzoyl thiourea |

Intermolecular Interactions in Solid-State Structures

The solid-state structures of N-alkyl-N'-arylthiourea metal complexes are often stabilized by a network of intermolecular interactions, which play a significant role in defining the crystal packing and the supramolecular architecture. Hydrogen bonding is a predominant interaction in these systems. The N-H protons of the thiourea moiety can act as hydrogen bond donors, forming interactions with various acceptors such as the sulfur atom of an adjacent thiourea ligand (N-H···S), halide ions, or solvent molecules present in the crystal lattice. mdpi.comresearchgate.net

Table 2: Common Intermolecular Interactions in the Solid-State Structures of N-Arylthiourea Derivatives

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H | S, O, Halide | Formation of dimers, chains, and sheets |

| Halogen Bonding | C-I | S, O, N, π-system | Directional control of molecular assembly |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of layered structures |

| C-H···π Interactions | C-H | Aromatic Ring | Contribution to overall crystal cohesion |

Computational and Theoretical Investigations of Thiourea, N Butyl N 4 Iodophenyl , and Its Derivatives

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the molecular structure, stability, and reactivity of thiourea (B124793) derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For thiourea derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are used to optimize the molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the conformational preferences of the molecule, such as the orientation of the butyl and 4-iodophenyl groups relative to the thiourea core.

For related arylthiourea compounds, DFT studies have been instrumental in correlating calculated quantum chemical parameters with experimental observations, such as biological activity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

Table 1: Representative Calculated Bond Lengths and Angles for a Generic N-Aryl-N'-Alkylthiourea Core (Illustrative Data)

| Parameter | Typical Calculated Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-N (Aryl) Bond Length | ~1.40 Å |

| C-N (Alkyl) Bond Length | ~1.38 Å |

| N-C-N Bond Angle | ~117° |

| N-C-S Bond Angle (Aryl side) | ~122° |

| N-C-S Bond Angle (Alkyl side) | ~121° |

Note: These are generalized values and would vary for the specific compound.

Molecular Orbital Analysis and Electronic Structure

The analysis of molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), provides critical information about the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In N-aryl-N'-alkylthioureas, the HOMO is typically localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the thiocarbonyl group and the aromatic ring. The presence of an iodine atom on the phenyl ring in N-butyl-N'-(4-iodophenyl)thiourea would be expected to influence the energies and distributions of these frontier orbitals due to its electronic and steric effects.

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly and crystal packing of thiourea derivatives are governed by a variety of intermolecular interactions, with hydrogen bonding and chalcogen bonding playing significant roles.

Chalcogen Bonding in Thiourea Derivatives

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like sulfur in thiourea) as an electrophilic center. In thiourea derivatives, the sulfur atom can participate in chalcogen bonds with various electron donors. The presence of an iodine atom in N-butyl-N'-(4-iodophenyl)thiourea introduces the possibility of halogen bonding (a related non-covalent interaction), which could compete with or act in concert with chalcogen bonding to direct the crystal packing. Theoretical studies on similar halogenated compounds have shown that these interactions can be significant in determining the solid-state architecture.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. NCI plots can reveal the presence and nature of hydrogen bonds, van der Waals interactions, and steric clashes. For thiourea derivatives, NCI analysis helps to identify the key intermolecular hydrogen bonds, such as N-H···S interactions between thiourea moieties, which often lead to the formation of characteristic dimeric synthons in the solid state. These interactions are crucial for understanding the self-assembly properties of these molecules.

Simulation of Reaction Mechanisms and Catalytic Pathways

Thiourea derivatives are widely used as organocatalysts, particularly in reactions that benefit from hydrogen bonding to activate substrates. Computational simulations, often using DFT, are employed to elucidate the mechanisms of these catalytic reactions. These studies can map out the potential energy surfaces of the reaction, identify transition states, and calculate activation barriers.

For a compound like N-butyl-N'-(4-iodophenyl)thiourea, theoretical studies could model its interaction with substrates, showing how the two N-H groups of the thiourea moiety can act as a hydrogen-bond donor to activate an electrophile. The electronic nature of the 4-iodophenyl group would influence the acidity of the N-H protons and, consequently, the catalytic activity. While no specific reaction mechanisms involving this particular compound have been simulated, the general principles derived from studies of other thiourea catalysts would be applicable.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the computational and theoretical investigation of spectroscopic parameters for the compound Thiourea, N-butyl-N'-(4-iodophenyl)- , nor a direct validation of such predictions with experimental data.

Studies of this nature, which involve comparing computationally predicted spectra (such as NMR, IR, and UV-Vis) with experimentally measured spectra, are highly specific to the molecule being investigated. While numerous studies apply these methods to other thiourea derivatives, the unique electronic and steric effects of the N-butyl and N'-(4-iodophenyl) substituents would necessitate a dedicated study for this particular compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article for the requested section "4.4. Prediction of Spectroscopic Parameters and Validation with Experimental Data" without the underlying primary research. Generating such content would require speculation or the use of data from unrelated molecules, which would be scientifically unsound.

Applications in Catalysis: Thiourea, N Butyl N 4 Iodophenyl , As an Organocatalyst

Principles of Thiourea-Mediated Organocatalysis

Thiourea-based organocatalysis operates on the fundamental principle of activating substrates through hydrogen bonding. This non-covalent interaction is the primary driving force behind the catalytic efficacy of these molecules.

Hydrogen Bonding as a Driving Force in Catalysis

The catalytic prowess of thiourea (B124793) derivatives, including N-butyl-N'-(4-iodophenyl)thiourea, is rooted in the ability of the two N-H protons to act as hydrogen-bond donors. nih.gov This dual hydrogen-bonding capability allows the thiourea moiety to form a pre-organized, clamp-like complex with electrophilic substrates, particularly those containing carbonyl or nitro groups. nih.gov By donating hydrogen bonds, the thiourea catalyst enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This activation through "partial protonation" effectively lowers the energy barrier of the reaction, thereby increasing the reaction rate. nih.gov The strength of this hydrogen bonding is a critical determinant of catalytic activity and can be modulated by the electronic properties of the substituents on the thiourea nitrogen atoms.

Advantages of Metal-Free and Mild Catalytic Systems

The use of thiourea-based organocatalysts offers several distinct advantages over traditional metal-based catalysts. A primary benefit is the metal-free nature of the system, which circumvents issues of toxicity and environmental contamination often associated with heavy metals. mdpi.com This makes organocatalysis an attractive approach in the synthesis of pharmaceuticals and other biologically active compounds where metal contamination is a significant concern.

Furthermore, thiourea-catalyzed reactions are typically conducted under mild conditions, often at room temperature and under aerobic conditions, which contributes to their sustainability and ease of handling. nih.gov These catalysts are generally stable, less sensitive to moisture and air than many organometallic counterparts, and their synthesis is often straightforward and cost-effective. nih.gov The weak enthalpic binding involved in hydrogen bonding also minimizes product inhibition, a common issue in metal-catalyzed reactions. nih.gov

Asymmetric Organocatalysis with Thiourea Derivatives

A significant application of thiourea catalysis lies in the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral thiourea derivatives have proven to be highly effective in inducing stereoselectivity in a wide array of chemical transformations.

Enantioselective Transformations

Chiral thiourea catalysts are instrumental in promoting a variety of enantioselective reactions, including Michael additions, Aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. researchgate.netnih.gov By creating a chiral binding pocket through hydrogen bonding, these catalysts can effectively differentiate between the two prochiral faces of a substrate. This facial discrimination directs the incoming nucleophile to attack from a specific trajectory, leading to the preferential formation of one enantiomer over the other. researchgate.net Bifunctional thiourea catalysts, which incorporate a basic moiety (like a tertiary amine) alongside the hydrogen-bonding thiourea group, can simultaneously activate both the electrophile and the nucleophile, leading to enhanced reactivity and stereoselectivity. rsc.org

Role of Substituents in Stereocontrol

The nature of the substituents on the thiourea scaffold plays a pivotal role in achieving high levels of stereocontrol. The steric bulk and electronic properties of these substituents are crucial in defining the architecture of the chiral cavity and the strength of the hydrogen bonds. For a molecule like N-butyl-N'-(4-iodophenyl)thiourea to be an effective asymmetric catalyst, it would typically be derivatized with a chiral moiety.

In many successful chiral thiourea catalysts, electron-withdrawing groups on the aryl substituents, such as trifluoromethyl, are known to increase the acidity of the N-H protons, leading to stronger hydrogen bonding and enhanced catalytic activity. nih.gov The iodine atom in the 4-position of the phenyl ring in N-butyl-N'-(4-iodophenyl)thiourea is also an electron-withdrawing group, which would be expected to enhance its hydrogen-bonding capability. The interplay between the steric hindrance of the substituents and their electronic effects dictates the precise orientation of the substrates within the catalytic pocket, which is fundamental to achieving high enantioselectivity.

Catalytic Activity in Specific Organic Reactions

While the general principles of thiourea organocatalysis are well-established, specific data on the catalytic performance of N-butyl-N'-(4-iodophenyl)thiourea are not extensively reported in the scientific literature. However, based on the behavior of structurally similar N-aryl, N'-alkyl thioureas, its potential catalytic activity can be inferred. These types of simple thioureas are known to catalyze various reactions, although often with lower efficiency and stereoselectivity compared to more complex, bifunctional catalysts.

To illustrate the potential catalytic activity of this class of compounds, the following data table presents the results for an asymmetric Michael addition reaction catalyzed by a chiral bifunctional thiourea incorporating an N-aryl group. It is important to note that this data is for an analogous but different catalyst and serves to provide a representative example of the types of transformations and efficiencies that can be achieved with thiourea-based organocatalysts.

Table 1: Asymmetric Michael Addition of Acetone to a Nitroolefin Catalyzed by a Chiral Bifunctional Thiourea

| Entry | Nitroolefin | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | β-nitrostyrene | 10 | 24 | 95 | 87 |

| 2 | 4-chloro-β-nitrostyrene | 10 | 48 | 92 | 85 |

| 3 | 4-methoxy-β-nitrostyrene | 10 | 72 | 88 | 82 |

Data presented is for a representative chiral bifunctional thiourea catalyst and not for N-butyl-N'-(4-iodophenyl)thiourea. This table showcases the high yields and enantiomeric excesses (ee) that can be obtained in the Michael reaction, a carbon-carbon bond-forming reaction, using a thiourea-based organocatalyst. The catalyst facilitates the addition of a ketone (acetone) to a nitroalkene, a key transformation in organic synthesis.

Electrophilic Additions

While specific studies detailing the use of N-butyl-N'-(4-iodophenyl)thiourea in electrophilic additions are not extensively documented in publicly available literature, the catalytic activity of structurally similar N-aryl thioureas in reactions such as Michael additions is well-established. In these reactions, the thiourea catalyst activates the Michael acceptor by hydrogen bonding to its carbonyl or nitro group. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, making it more susceptible to attack by a nucleophile.

For instance, in the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, the thiourea catalyst would coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. This facilitates the addition of the nucleophile, leading to the formation of the Michael adduct. The general scheme for such a catalyzed reaction is depicted below:

General Scheme of a Thiourea-Catalyzed Michael Addition

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Michael Acceptor | Nucleophile | N-butyl-N'-(4-iodophenyl)thiourea | Michael Adduct |

Although specific experimental data for N-butyl-N'-(4-iodophenyl)thiourea is not available, the performance of similar catalysts in the literature suggests that it would be an effective catalyst for such transformations.

Cycloaddition Reactions

Thiourea derivatives have been successfully employed as organocatalysts in various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions. The catalytic role of thiourea in these reactions is again attributed to its hydrogen-bonding ability, which can activate the dienophile or the dipolarophile, respectively. By coordinating to the electrophilic component, the thiourea catalyst lowers its LUMO, thereby accelerating the reaction and often influencing its stereoselectivity.

In a Diels-Alder reaction, for example, the N-butyl-N'-(4-iodophenyl)thiourea could activate an α,β-unsaturated carbonyl compound (the dienophile) towards reaction with a diene. This activation would likely lead to an increase in the reaction rate and could potentially control the endo/exo selectivity of the cycloaddition.

Illustrative Example: Thiourea-Catalyzed Diels-Alder Reaction

| Diene | Dienophile | Catalyst | Product |

| Cyclopentadiene | Methyl vinyl ketone | N-butyl-N'-(4-iodophenyl)thiourea | Cycloadduct |

While specific data tables for the catalytic performance of N-butyl-N'-(4-iodophenyl)thiourea in cycloaddition reactions are not present in the surveyed literature, the established precedent for other N-aryl thioureas suggests its potential utility in this class of reactions.

Mechanistic Insights into Thiourea-Catalyzed Processes

The catalytic activity of thiourea derivatives like N-butyl-N'-(4-iodophenyl)thiourea is rooted in their ability to act as hydrogen-bond donors. The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding interaction with a single substrate molecule, effectively "clamping" onto an electrophilic functional group.

This dual hydrogen bond donation has several key effects:

Electrophile Activation: By withdrawing electron density from the substrate through hydrogen bonding, the thiourea catalyst increases the electrophilicity of the reaction center.

Stereochemical Control: In asymmetric catalysis using chiral thiourea derivatives, the defined spatial arrangement of the hydrogen bonds in the catalyst-substrate complex can effectively shield one face of the electrophile, leading to a preferential attack of the nucleophile from the less hindered face and resulting in high enantioselectivity. Although N-butyl-N'-(4-iodophenyl)thiourea is not chiral, understanding this principle is crucial in the broader context of thiourea catalysis.

Transition State Stabilization: The hydrogen bonding interactions can stabilize the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate.

Computational and spectroscopic studies on various thiourea-catalyzed reactions have provided substantial evidence for this hydrogen-bonding-based mechanism. The strength of the hydrogen bonds, and thus the catalytic activity, can be tuned by modifying the electronic properties of the substituents on the thiourea nitrogen atoms. The electron-withdrawing nature of the 4-iodophenyl group in the title compound is expected to enhance its catalytic efficacy by increasing the acidity of the N-H protons.

Supramolecular Chemistry and Self Assembly of Thiourea, N Butyl N 4 Iodophenyl , Analogues

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies of thiourea (B124793) derivatives is governed by a variety of non-covalent interactions. The interplay of these interactions dictates the final architecture of the self-assembled structures.

Role of Hydrogen Bonding and Halogen Bonding

Hydrogen bonding is a primary driving force in the self-assembly of thiourea derivatives. nih.govnih.gov The N-H protons of the thiourea moiety act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions often lead to the formation of well-defined one-dimensional chains or two-dimensional networks. nih.gov

π-Stacking Interactions in Self-Assembled Structures

Aromatic rings, such as the 4-iodophenyl group, can participate in π-stacking interactions, which contribute to the stabilization of supramolecular structures. rsc.orgresearchgate.net These interactions involve the face-to-face or edge-to-face arrangement of aromatic rings. The presence of an electron-withdrawing iodine atom on the phenyl ring can influence the nature and strength of these π-stacking interactions.

Formation of Ordered Structures and Materials

The understanding of non-covalent interactions allows for the rational design and synthesis of ordered structures and materials from thiourea-based building blocks.

Crystal Engineering and Solid-State Assemblies

Crystal engineering utilizes the principles of supramolecular chemistry to design and control the formation of crystalline solids with desired properties. For thiourea derivatives, this involves the strategic placement of functional groups to promote specific hydrogen bonding, halogen bonding, and π-stacking motifs. beilstein-journals.org The analysis of crystal structures of analogous compounds reveals common packing patterns and synthons that can be exploited in the design of new materials.

Self-Assembly in Solution and at Interfaces

The self-assembly of thiourea derivatives is not limited to the solid state. In solution, these molecules can form discrete aggregates or extended networks, depending on the solvent and concentration. The study of self-assembly in solution often involves techniques that can probe the formation and structure of these aggregates. At interfaces, such as on a solid substrate, thiourea derivatives can form ordered monolayers or thin films, which can be investigated using surface-sensitive techniques. researchgate.net

Advanced Characterization Techniques for Supramolecular Architectures

A variety of advanced techniques are employed to characterize the structure and properties of supramolecular assemblies of thiourea derivatives.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to study self-assembly in solution, determine association constants, and probe intermolecular interactions through techniques like NOESY and DOSY. nih.govresearchgate.netmdpi.com |

| Infrared (IR) and Raman Spectroscopy | Can detect changes in vibrational modes upon the formation of hydrogen and halogen bonds. |

| Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) | Allow for the visualization of self-assembled structures on surfaces with sub-molecular resolution. researchgate.netresearchgate.net |

| Computational Modeling | Provides insights into the nature and energetics of intermolecular interactions and can be used to predict stable supramolecular structures. |

Biological Activity of Thiourea, N Butyl N 4 Iodophenyl , Analogues in Vitro Studies

In Vitro Anticancer Activity and Cellular Mechanisms

Analogues of N-butyl-N'-(4-iodophenyl)thiourea have demonstrated significant anticancer properties through various cellular and molecular mechanisms. These compounds have been evaluated for their ability to induce cell death, modulate cell cycle progression, and interact with specific molecular targets crucial for cancer cell survival and proliferation.

Thiourea (B124793) derivatives have shown potent cytotoxic effects against a wide range of human cancer cell lines.

One notable analogue, N-(4-t-butylbenzoyl)-N'-phenylthiourea, exhibited significant cytotoxic activity against breast cancer cells (MCF-7 and T47D) and cervical cancer cells (HeLa). jppres.comjppres.com In comparative studies, this compound, referred to as 4-t-butyl-BPTU, showed a more potent cytotoxic effect on MCF-7 cells than the standard chemotherapeutic agents hydroxyurea (B1673989) and erlotinib (B232). jppres.com Its activity against T47D and HeLa cells was also observed, although erlotinib was more effective against these two cell lines. jppres.com Importantly, the cytotoxic impact on normal Vero cells was minimal, suggesting a degree of selectivity for cancer cells. jppres.comjppres.com

Another series of analogues, 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, were found to be highly cytotoxic against human colon cancer cell lines (SW480 and SW620), prostate cancer cells (PC3), and leukemia cells (K-562), with IC50 values often under 10 µM. nih.gov The 3,4-dichlorophenyl and 4-(trifluoromethyl)phenyl substituted derivatives were particularly potent, demonstrating greater growth-inhibitory effects than the reference drug cisplatin (B142131) in selected cell lines. nih.gov The SW620 metastatic colon cancer cell line was especially susceptible to these compounds. nih.gov

| Thiourea Analogue | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference Compound | IC50 of Reference (µM) |

|---|---|---|---|---|---|

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Breast | 40.94 ± 1.21 | Erlotinib | 42.79 ± 0.65 |

| T47D | Breast | 54.71 ± 0.99 | Erlotinib | 32.09 ± 0.77 | |

| HeLa | Cervical | 63.60 ± 1.13 | Erlotinib | 15.79 ± 0.52 | |

| 3,4-dichlorophenylthiourea derivative | SW620 | Colon (metastatic) | 1.5 ± 0.72 | Cisplatin | 11.2 ± 1.21 |

| SW480 | Colon (primary) | 9.0 ± 1.96 | 11.8 ± 1.98 | ||

| 4-(trifluoromethyl)phenylthiourea derivative | PC3 | Prostate | 6.9 ± 1.64 | 13.7 ± 7.04 |

A primary mechanism for the anticancer activity of thiourea analogues is the induction of apoptosis, or programmed cell death.

Studies on 3-(trifluoromethyl)phenylthiourea derivatives demonstrated a strong pro-apoptotic effect. nih.gov The 3,4-dichloro-substituted analogue, in particular, was a potent inducer of late-stage apoptosis, affecting 95–99% of colon cancer cells (both SW480 and SW620) and 73% of K-562 leukemia cells. nih.gov Other analogues in this series also showed significant apoptosis-activating effects. nih.gov This induction of apoptosis was considerably lower in normal human keratinocyte (HaCaT) cells, further supporting the cancer-selective nature of these compounds. nih.gov

Research on other synthetic thiourea compounds, such as 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea], revealed that cytotoxicity was preceded by mitotic arrest in the prometaphase stage of the cell cycle. elsevierpure.com This cell cycle disruption is a key step that ultimately leads to apoptotic cell death. elsevierpure.comnih.gov

| Thiourea Analogue | Cancer Cell Line | Effect |

|---|---|---|

| 3,4-dichlorophenylthiourea derivative | SW480 (Colon) | Induced late apoptosis in ~95% of cells |

| SW620 (Colon) | Induced late apoptosis in ~99% of cells | |

| K-562 (Leukemia) | Induced late apoptosis in ~73% of cells | |

| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] | Multiple cancer cell lines | Caused mitotic arrest, followed by apoptosis |

The anticancer effects of thiourea derivatives can be attributed to their interaction with specific molecular targets that are often overexpressed or hyperactive in cancer cells. Epidermal Growth Factor Receptor (EGFR) and Sirtuin-1 (SIRT1) are two such targets identified for thiourea analogues. jppres.comresearchgate.net

N-(4-t-butylbenzoyl)-N'-phenylthiourea has been studied for its interaction with both EGFR and SIRT1. jppres.com In silico docking studies predicted that this compound binds effectively to EGFR, a receptor tyrosine kinase whose signaling pathway promotes cell proliferation and is a common target in cancer therapy. jppres.comresearchgate.net This prediction was consistent with the potent cytotoxic activity observed in EGFR-expressing MCF-7 breast cancer cells. researchgate.net Other thiourea derivatives have also been reported to exert their cytotoxic effects on MCF-7 cells by inhibiting EGFR. jppres.comnih.gov SIRT1, a histone deacetylase involved in cell survival and resistance to stress, is another target. researchgate.net The ability of thiourea compounds to interact with these enzymes highlights a mechanism for their anticancer action. jppres.com

Beyond direct cytotoxicity, thiourea analogues can modulate cellular signaling pathways that are critical for the tumor microenvironment and cancer progression. One such pathway involves Interleukin-6 (IL-6), a cytokine known to promote inflammation, cell proliferation, and survival in cancer.

In vitro studies on 3-(trifluoromethyl)phenylthiourea derivatives showed that these compounds act as inhibitors of IL-6 secretion in both SW480 and SW620 colon cancer cells. nih.gov The tested derivatives were able to decrease IL-6 levels by 23–63%, suggesting that part of their anticancer effect is mediated through the modulation of this pro-inflammatory signaling pathway. nih.gov

In Vitro Antioxidant Properties

Compounds containing thiourea groups have garnered attention for their antioxidant capabilities. researchgate.net Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, a condition implicated in the development of various diseases. researchgate.net

The antioxidant activity of thiourea derivatives is often evaluated by their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net The thiourea moiety itself is considered to play a relevant role in this free-radical scavenging potential. researchgate.net The mechanism typically involves the compound donating an electron or a hydrogen atom to the free radical, thus neutralizing its reactivity. researchgate.net Studies on various thiourea derivatives have confirmed their capacity to act as effective antioxidants, with some showing dose-dependent scavenging efficiency of over 90%. researchgate.net The antioxidant potential can be influenced by the specific substituents attached to the core thiourea structure. researchgate.net

Assays for Antioxidant Potential (e.g., DPPH, ABTS)

Research on various N,N'-disubstituted thiourea and selenourea (B1239437) derivatives has demonstrated their potential as antioxidants. For instance, a series of novel N,N'-disubstituted selenoureas, which are structurally similar to thioureas, exhibited significant radical scavenging activity in both DPPH and ABTS assays. Some of these compounds displayed antioxidant capacities comparable or even superior to standard antioxidants like ascorbic acid and Trolox.

Similarly, N-acyl thiourea derivatives have been evaluated for their antioxidant potential. In one study, a derivative bearing a 6-methylpyridine moiety demonstrated the highest antioxidant capacity among the tested compounds in a DPPH assay. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The nature and position of substituents on the aryl and alkyl moieties of the thiourea backbone play a crucial role in modulating this activity.

Table 1: Antioxidant Activity of Representative Thiourea Analogues

| Compound Type | Assay | Activity |

|---|---|---|

| N,N'-Disubstituted Selenoureas | DPPH, ABTS | Significant radical scavenging activity |

Note: This table is illustrative and based on findings for analogues, not the specific compound N-butyl-N'-(4-iodophenyl)thiourea.

In Vitro Antimicrobial and Antiprotozoal Activities

Thiourea derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. The introduction of halogen atoms, such as iodine, into the molecular structure is a common strategy to enhance this efficacy.

Studies on 2-((4-methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides have shown that the presence of an iodine atom on the N-phenyl substituent correlates with significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. Similarly, benzoylthiourea (B1224501) derivatives substituted with fluorine atoms have demonstrated notable antibacterial and antifungal effects. For instance, compounds with a single fluorine atom on the phenyl ring showed the best antibacterial activity, while those with three fluorine atoms exhibited the most intensive antifungal activity.

The antimicrobial mechanism of thiourea derivatives is believed to involve the disruption of cellular processes essential for microbial survival. The lipophilicity and electronic properties conferred by substituents like halogens can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Table 2: Antimicrobial Activity of Representative Thiourea Analogues

| Compound Type | Microorganism | Activity |

|---|---|---|

| Iodo-substituted N-arylthiourea analogue | Pseudomonas aeruginosa, Staphylococcus aureus | Significant anti-biofilm activity |

Note: This table is illustrative and based on findings for analogues, not the specific compound N-butyl-N'-(4-iodophenyl)thiourea.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Thiourea derivatives have shown promise in this area.

Several novel arylthiourea derivatives have exhibited excellent in vitro activity against M. tuberculosis, including drug-resistant strains. For example, a series of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas were screened, with some compounds showing significant inhibition of mycobacterial growth.

Another study on 1,3-diaryl substituted pyrazole-based thiourea derivatives identified compounds with potent activity against M. tuberculosis. The structure-activity relationship studies in these series often highlight the importance of specific substitution patterns on the aryl rings for potent antitubercular activity. While direct data on N-butyl-N'-(4-iodophenyl)thiourea is lacking, the known activity of iodo- and other halo-substituted aryl thioureas suggests that this class of compounds warrants further investigation as potential antitubercular agents.

Table 3: Antitubercular Activity of Representative Thiourea Analogues

| Compound Type | Strain | Activity (MIC) |

|---|---|---|

| N-phenyl-N'-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea | M. tuberculosis H37Rv | 67% inhibition at 6.25 µg/mL |

| 2,4-difluorophenyl substituted pyrazole-based thiourea | M. tuberculosis | 1 µg/mL |

Note: This table is illustrative and based on findings for analogues, not the specific compound N-butyl-N'-(4-iodophenyl)thiourea. MIC = Minimum Inhibitory Concentration.

Protozoal diseases like malaria and leishmaniasis continue to be major global health problems. Thiourea derivatives have been explored for their potential to combat these parasitic infections.

Several studies have reported the synthesis and evaluation of thiourea derivatives against Leishmania species. In one such study, a series of N,N'-disubstituted thioureas were tested against Leishmania amazonensis. One compound exhibited significant antileishmanial activity with a half-maximal inhibitory concentration (IC50) of 4.9 ± 1.2 µM, which was more potent than the reference drug miltefosine. The introduction of a piperazine (B1678402) ring in a second generation of these compounds further enhanced the potency and selectivity.

While specific antimalarial data for N-butyl-N'-(4-iodophenyl)thiourea is unavailable, the broader class of thiourea derivatives has been investigated for antiplasmodial activity. The structural diversity of thioureas allows for modifications that can be tailored to target specific pathways in Plasmodium falciparum, the deadliest malaria parasite.

Table 4: Antiprotozoal Activity of Representative Thiourea Analogues

| Compound Type | Parasite | Activity (IC50) |

|---|---|---|

| N,N'-Disubstituted thiourea | Leishmania amazonensis | 4.9 ± 1.2 µM |

Note: This table is illustrative and based on findings for analogues, not the specific compound N-butyl-N'-(4-iodophenyl)thiourea. IC50 = Half-maximal Inhibitory Concentration.

In Vitro Antiviral Studies

The broad biological activity of thiourea derivatives extends to antiviral applications. Research has demonstrated the efficacy of certain N-phenyl-N'-aryl or alkylthiourea derivatives against a range of viruses, particularly picornaviruses such as Coxsackie viruses.

In studies conducted on experimental infections in mice with various Coxsackie virus strains, specific thiourea derivatives led to a significant reduction in mortality and a delay in the progression of the disease. These compounds were found to be effective when administered during the incubation period and at the onset of the infection.

Furthermore, a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were evaluated for their antiviral activity against HIV-1 and HIV-2. One of the synthesized compounds was able to inhibit HIV replication with IC50 values of 54.9 µg/mL and 65.9 µg/mL against HIV-1 and HIV-2, respectively. These findings underscore the potential of the thiourea scaffold in the development of novel antiviral agents.

Table 5: Antiviral Activity of a Representative Thiourea Analogue

| Compound | Virus | Activity (IC50) |

|---|---|---|

| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-ethylthiourea | HIV-1 | 54.9 µg/mL |

Note: This table is illustrative and based on findings for an analogue, not the specific compound N-butyl-N'-(4-iodophenyl)thiourea.

Structure Activity Relationship Sar Studies for Thiourea, N Butyl N 4 Iodophenyl , Derivatives

Influence of N-Alkyl and N'-Aryl Substituents on Biological Activities

The biological activity of thiourea (B124793) derivatives is significantly modulated by the nature of the substituents on both the N-alkyl and N'-aryl moieties.

The N-alkyl substituent , in this case, a butyl group, plays a role in the molecule's lipophilicity and its ability to interact with hydrophobic pockets in biological targets. Studies on various N-alkyl substituted thiourea derivatives have shown that increasing the number of alkyl substituents can lead to a more hydrophobic character, which in turn can enhance antibacterial activities. asianpubs.org This is often attributed to improved membrane penetration. The length and branching of the alkyl chain are critical factors; for instance, optimizing the alkyl chain is crucial for developing biologically active thioureas, particularly those with antitumor properties. biointerfaceresearch.com For antibacterial applications, it has been observed that the activity can decrease with an increase in the carbon chain length beyond a certain point. nih.gov

The N'-aryl substituent , the 4-iodophenyl group, is a key determinant of the compound's interaction with the target protein. The nature and position of substituents on this aromatic ring can drastically alter the electronic properties and the potential for hydrogen bonding and other non-covalent interactions. Introducing electron-withdrawing groups, such as a 4-nitrophenyl or a perfluorophenyl group, can increase the acidity of the NH protons, thereby facilitating stronger hydrogen bond interactions with biological acceptors and enhancing biological activity. biointerfaceresearch.com In the context of N-butyl-N'-(4-iodophenyl)thiourea, the iodine atom at the para-position is an electron-withdrawing group, which is suggested to be beneficial for enhancing inhibitory activity against certain enzymes like E. coli β-glucuronidase. nih.gov

The interplay between the N-alkyl and N'-aryl substituents is therefore a critical aspect of the SAR of these compounds. The following table summarizes the general influence of these substituents on biological activity based on findings from various studies on thiourea derivatives.

| Substituent | Modification | General Impact on Biological Activity | Supporting Evidence/Rationale |

|---|---|---|---|

| N-Alkyl Chain | Increase in length/number | Can increase antibacterial and antitumor activity up to an optimal point. asianpubs.orgbiointerfaceresearch.com | Enhances lipophilicity, potentially improving cell membrane penetration. asianpubs.org |

| Excessive lengthening | May lead to decreased activity. nih.gov | Could result in poor solubility or steric hindrance at the binding site. | |

| N'-Aryl Substituent | Electron-withdrawing groups (e.g., -NO2, halogens) | Generally enhances activity. biointerfaceresearch.comnih.gov | Increases the acidity of NH protons, leading to stronger hydrogen bonding with target receptors. biointerfaceresearch.com |

| Electron-donating groups | May decrease activity. | Reduces the hydrogen bond donating capacity of the NH groups. | |

| Position of substituent (ortho, meta, para) | Influences binding orientation and steric interactions. | The para-position is often favored for enhancing inhibitory activity against certain enzymes. nih.gov |

Impact of Halogenation on Molecular Recognition and Bioactivity

Halogenation of the N'-aryl ring is a common strategy to enhance the biological activity of thiourea derivatives. The presence, type, and position of the halogen atom can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and the potential for halogen bonding, all of which affect molecular recognition and bioactivity.

In the case of N-butyl-N'-(4-iodophenyl)thiourea, the iodine atom at the para-position of the phenyl ring has a profound impact. Halogens, being electron-withdrawing, can increase the acidity of the thiourea NH protons, which strengthens their hydrogen-bonding capabilities. biointerfaceresearch.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, which can contribute to the binding affinity of the ligand to its biological target.

Studies on adamantane-thiourea hybrid derivatives have shown that halogen substituents (Br, Cl, and F) influence crystal packing and intermolecular interactions. acs.org Specifically, halogen atoms can reduce the contribution of H···H contacts in the crystal packing. acs.org The anti-pathogenic activity of certain thiourea derivatives has been correlated with the presence of iodine, bromine, or fluorine on the N-phenyl substituent. mdpi.com

The following table provides a comparative overview of the impact of different halogens on the properties and bioactivity of aryl thiourea derivatives.

| Halogen | Key Properties and Effects | Impact on Bioactivity |

|---|---|---|

| Fluorine (F) | Highly electronegative, can form strong hydrogen bonds and alter metabolic stability. | Often used to block metabolic sites and improve pharmacokinetic properties. The presence of multiple fluorine atoms can enhance anti-pathogenic activity. mdpi.com |

| Chlorine (Cl) | Increases lipophilicity and can participate in halogen bonding. | Derivatives with two or three chlorine atoms have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com |

| Bromine (Br) | More polarizable than chlorine, forms stronger halogen bonds. | The presence of bromine has been linked to significant anti-pathogenic activity. mdpi.com Bromo derivatives can adopt stable conformations that may be favorable for binding. acs.org |

| Iodine (I) | Largest and most polarizable halogen, forms the strongest halogen bonds. | The iodine atom is a strong electron-withdrawing group that can enhance inhibitory activity. nih.gov Its presence has been correlated with significant anti-pathogenic effects. mdpi.com |

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for elucidating the structure-activity relationships of thiourea derivatives. These techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and the key interactions that stabilize the ligand-protein complex.

Molecular docking studies on thiourea derivatives have been instrumental in understanding their mechanism of action at a molecular level. farmaciajournal.com For instance, docking simulations can reveal the formation of hydrogen bonds between the thiourea NH protons and amino acid residues in the active site of a target enzyme. farmaciajournal.com The scores generated from docking studies can be used to estimate the binding affinity of a series of compounds, which can then be correlated with their experimentally determined biological activities. farmaciajournal.com

In the context of N-butyl-N'-(4-iodophenyl)thiourea and its analogs, molecular docking can help to:

Identify key interactions: Docking can pinpoint specific amino acid residues that interact with the thiourea core, the butyl chain, and the iodophenyl ring. For example, docking of a thiourea derivative, E-9, with E. coli β-glucuronidase revealed interactions with residues Asp 163, Tyr 472, and Glu 504. nih.gov

Explain substituent effects: By comparing the docking poses and scores of derivatives with different substituents, researchers can rationalize why certain modifications lead to enhanced or diminished activity. For example, the enhanced activity of compounds with electron-withdrawing groups can be visualized through the formation of stronger hydrogen bonds in the docked complex.

Guide lead optimization: The insights gained from docking can guide the design of new derivatives with improved binding affinity and selectivity.

A study on N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea used molecular docking to predict their binding scores with the epidermal growth factor receptor (EGFR), which correlated with their in vitro cytotoxic activity. rasayanjournal.co.in This highlights the predictive power of computational approaches in SAR studies.

Design Principles for Enhanced Efficacy in Specific Biological Applications

Based on the structure-activity relationship studies of N-butyl-N'-(4-iodophenyl)thiourea and related compounds, several design principles can be formulated to enhance their efficacy for specific biological applications:

Optimization of the N-Alkyl Chain: The length and branching of the N-alkyl chain should be tailored to the specific target. For applications requiring good membrane permeability, such as antibacterial agents, a moderately lipophilic chain like the butyl group is often a good starting point. Further optimization could involve exploring slightly longer or shorter chains, as well as branched isomers, to fine-tune the balance between solubility and lipophilicity. biointerfaceresearch.comnih.gov

Modulation of the N'-Aryl Substituent: The electronic properties of the N'-aryl ring are critical. The introduction of strong electron-withdrawing groups at the para-position of the phenyl ring is a promising strategy for enhancing activity, as this increases the hydrogen bond donating strength of the thiourea moiety. nih.gov The 4-iodo substituent is a good example of this principle.

Strategic Halogenation: The use of halogens, particularly iodine and bromine, on the aryl ring can be exploited to form strong halogen bonds with the target protein, thereby increasing binding affinity. The position of the halogen is also important, and a systematic exploration of different halogenation patterns could lead to more potent compounds. mdpi.com

Introduction of Additional Functional Groups: Incorporating other functional groups that can participate in specific interactions with the target can enhance efficacy. For example, adding a group capable of forming additional hydrogen bonds or ionic interactions could significantly improve potency.

Conformational Rigidity: Introducing structural elements that reduce the conformational flexibility of the molecule can lock it into a bioactive conformation, leading to a more favorable entropy of binding.

The following table outlines some of these design principles and their potential applications.

| Design Principle | Rationale | Potential Biological Application |

|---|---|---|

| Optimize N-alkyl chain length for lipophilicity | Balances membrane permeability and solubility. asianpubs.orgnih.gov | Antibacterial, Antifungal Agents |

| Incorporate strong electron-withdrawing groups on the N'-aryl ring | Enhances hydrogen bond donating capacity of NH groups. biointerfaceresearch.comnih.gov | Enzyme Inhibitors, Anticancer Agents |

| Utilize heavy halogens (Br, I) for halogen bonding | Provides an additional strong, directional non-covalent interaction with the target. mdpi.com | Enzyme Inhibitors, Receptor Antagonists |

| Introduce additional hydrogen bond donors/acceptors | Increases the number and strength of interactions with the biological target. | Various therapeutic areas requiring high affinity |

| Increase molecular rigidity | Reduces the entropic penalty of binding. | Highly selective agents |

Future Research Directions and Perspectives for Thiourea, N Butyl N 4 Iodophenyl , Based Research

Exploration of Novel Synthetic Pathways

The conventional synthesis of N,N'-disubstituted thioureas typically involves the reaction of an amine with an isothiocyanate. mdpi.com For N-butyl-N'-(4-iodophenyl)thiourea, this would involve reacting 4-iodoaniline (B139537) with butyl isothiocyanate. While effective, future research could focus on developing more innovative and efficient synthetic methodologies.

Future research should pursue:

Greener Synthetic Routes: Exploration of solvent-free reactions or the use of eco-friendly solvents like water or ionic liquids to minimize environmental impact.

Catalytic C-N Bond Formation: Development of novel transition-metal or organocatalytic systems to facilitate the coupling of 4-iodophenyl isothiocyanate (or a precursor) with butylamine, potentially under milder conditions and with higher yields than current methods.

Flow Chemistry: Implementation of continuous flow synthesis processes. This could enable better control over reaction parameters, improve safety, and allow for easier scalability and purification, which is crucial for producing the compound for further studies.

One-Pot Syntheses: Designing multi-component reactions where the thiourea (B124793) derivative is assembled in a single step from simpler, readily available starting materials, thereby improving atom economy and reducing waste.

Development of Advanced Catalytic Systems

Thiourea derivatives are renowned for their ability to act as organocatalysts, primarily due to the hydrogen-bonding capabilities of the N-H protons which can activate electrophiles. The unique structure of N-butyl-N'-(4-iodophenyl)thiourea, featuring an iodine atom, opens avenues for creating sophisticated catalytic systems.

Key research directions include:

Dual Activation Catalysis: Designing catalytic processes where the thiourea moiety activates one substrate via hydrogen bonding, while the iodine atom on the phenyl ring simultaneously activates another reactant through halogen bonding. This dual activation could enable novel and highly selective chemical transformations.

Asymmetric Catalysis: Synthesizing chiral versions of the N-butyl-N'-(4-iodophenyl)thiourea scaffold to be used as organocatalysts in stereoselective reactions, such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions.

Immobilized Catalysts: Grafting the N-butyl-N'-(4-iodophenyl)thiourea molecule onto solid supports (e.g., polymers, silica (B1680970) gel, or nanoparticles). This would facilitate catalyst recovery and reuse, making the catalytic process more economical and sustainable for industrial applications.

Design of New Supramolecular Architectures

The thiourea backbone is an excellent motif for building complex supramolecular structures due to its strong hydrogen bond donor (N-H) and acceptor (C=S) sites. nih.gov The presence of a 4-iodophenyl group introduces the possibility of halogen bonding, a highly directional non-covalent interaction, adding another dimension to its self-assembly capabilities.

Future perspectives in this area are:

Crystal Engineering: Systematically studying the co-crystallization of N-butyl-N'-(4-iodophenyl)thiourea with various hydrogen and halogen bond acceptors to create predictable and well-defined one-, two-, or three-dimensional crystalline networks. researchgate.net

Functional Materials: Exploring the potential of these supramolecular assemblies in materials science. For instance, creating porous frameworks for gas storage or separation, or developing crystalline materials with unique optical or electronic properties.

Anion Recognition and Sensing: Utilizing the combined hydrogen and halogen bonding capabilities of the molecule to design highly selective receptors for specific anions. This could lead to the development of new chemical sensors for environmental or biological monitoring.

Discovery of Novel Biological Targets and Therapeutic Applications (In Vitro)

Thiourea derivatives are a well-established class of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and antimicrobial activities. mdpi.commdpi.com The specific combination of a lipophilic butyl group and an electron-withdrawing, halogen-bond-donating iodophenyl group in N-butyl-N'-(4-iodophenyl)thiourea suggests it could interact with various biological targets.

Future in vitro research should focus on screening this compound against a diverse panel of biological targets, guided by the known activities of related thiourea compounds.

Table 1: Potential Biological Targets for In Vitro Investigation

| Target Class | Specific Examples | Rationale Based on Related Compounds |

|---|---|---|

| Protein Kinases | VEGFR-2, HER-2, EGFR | Diaryl and other substituted thioureas have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and angiogenesis. biointerfaceresearch.com |

| Enzymes | Tyrosinase, Urease, Carbonic Anhydrase | Bis-thiourea derivatives and other analogues are known inhibitors of enzymes like tyrosinase (involved in pigmentation) and urease (a bacterial virulence factor). nih.govnih.gov |

| Cancer Cell Lines | MCF-7 (Breast), HeLa (Cervical), A549 (Lung), SW480 (Colon) | Numerous N,N'-disubstituted thioureas have demonstrated significant cytotoxicity against a broad spectrum of human cancer cell lines. biointerfaceresearch.comjppres.com |

| Protozoan Parasites | Leishmania amazonensis, Plasmodium falciparum | Thiourea derivatives have shown promising activity against various parasites, representing a potential avenue for new anti-infective agents. mdpi.comresearchgate.net |

| Ion Channels | TRPV1 | N-benzyl-N'-benzylthiourea analogues have been investigated as antagonists for the TRPV1 receptor, which is involved in pain signaling. nih.gov |

This systematic screening could uncover novel therapeutic applications for N-butyl-N'-(4-iodophenyl)thiourea.

Integration of Experimental and Computational Methodologies

To accelerate the discovery process and gain deeper insights into the behavior of N-butyl-N'-(4-iodophenyl)thiourea, a synergistic approach combining experimental work with computational modeling is essential. nih.govjppres.com This integrated strategy can guide research efforts, save resources, and provide a detailed molecular-level understanding of the compound's properties.

A proposed integrated workflow would include:

In Silico Screening: Employing molecular docking and virtual screening techniques to predict the binding affinity of N-butyl-N'-(4-iodophenyl)thiourea against large libraries of known biological targets (e.g., enzymes, receptors). jppres.com This can help prioritize experimental testing.

Molecular Dynamics (MD) Simulations: Once a potential target is identified, MD simulations can be used to study the stability of the compound-protein complex, revealing key interactions and conformational changes over time. nih.govresearchgate.net

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to analyze the electronic structure of the molecule. researchgate.net This can help in understanding its reactivity, the nature of its non-covalent interactions (hydrogen and halogen bonds), and its potential as an organocatalyst.

Experimental Validation: Synthesizing the compound and performing targeted in vitro biological assays and physicochemical characterizations to validate the predictions from computational models. The experimental results can then be used to refine and improve the computational models in an iterative feedback loop.

By embracing these future research directions, the scientific community can unlock the full potential of "Thiourea, N-butyl-N'-(4-iodophenyl)-", paving the way for innovations in synthesis, catalysis, materials science, and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.